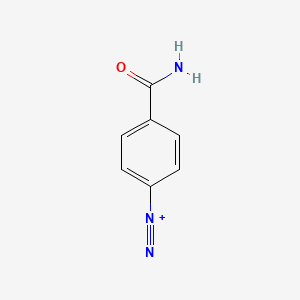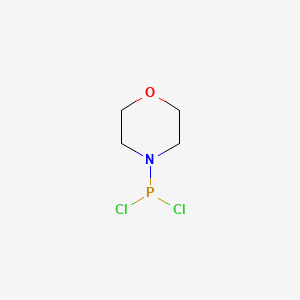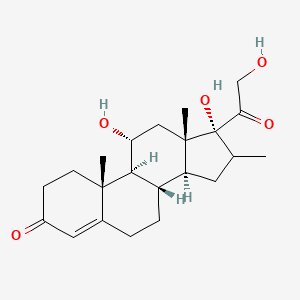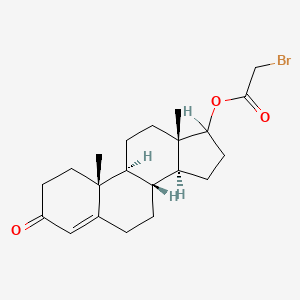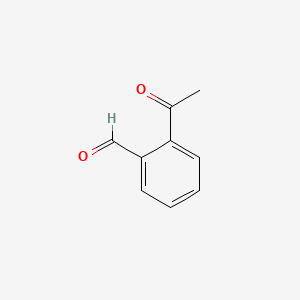![molecular formula C32H31F5N8O3 B1198609 3H-1,2,4-Triazol-3-one, 4-[4-[4-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-[[4-(trifluoromethoxy)phenyl]methyl]-](/img/structure/B1198609.png)
3H-1,2,4-Triazol-3-one, 4-[4-[4-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-[[4-(trifluoromethoxy)phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SYN-2869 is a novel triazole antifungal agent initially developed by NAEJA-RGM Pharmaceutical, Inc. It is a small molecule drug designed to inhibit fungal CYP51A1, an enzyme critical for the synthesis of ergosterol, a key component of fungal cell membranes . This compound has shown promise in treating various fungal infections, particularly in immunocompromised patients .
Preparation Methods
The synthesis of SYN-2869 involves several key steps:
Starting Materials: The reaction begins with 1-(4-nitrophenyl)piperazine and tert-butyl dicarbonate in the presence of triethylamine and dichloromethane.
Final Steps:
Chemical Reactions Analysis
SYN-2869 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: The nitro group in the starting material is reduced to an amino group during synthesis.
Common reagents used in these reactions include hydrogen, palladium on carbon, tert-butyl dicarbonate, and triethylamine . The major products formed include various intermediates leading to the final antifungal agent .
Scientific Research Applications
SYN-2869 has been extensively studied for its antifungal properties. It has shown efficacy against a wide range of pathogenic molds and fungi, making it a valuable candidate for treating invasive fungal infections . Its favorable pharmacokinetic profile, including excellent distribution in lung tissues, has made it particularly effective in respiratory tract infection models . Additionally, SYN-2869 has been used in various in vitro and in vivo studies to understand its mechanism of action and potential therapeutic applications .
Mechanism of Action
SYN-2869 exerts its antifungal effects by inhibiting the enzyme fungal CYP51A1, which is essential for the synthesis of ergosterol . Ergosterol is a critical component of fungal cell membranes, and its inhibition leads to the disruption of membrane integrity and ultimately fungal cell death . The molecular targets and pathways involved include the binding of SYN-2869 to the active site of fungal CYP51A1, preventing the enzyme from catalyzing the synthesis of ergosterol .
Comparison with Similar Compounds
SYN-2869 is part of a class of triazole antifungal agents, which include compounds like SYN-2836, SYN-2903, and SYN-2921 . Compared to these compounds, SYN-2869 has shown a higher concentration in lung tissues, contributing to its potent efficacy in respiratory tract infection models . Its unique pharmacokinetic profile and distribution pattern make it a valuable addition to the antifungal armamentarium .
Similar Compounds
- SYN-2836
- SYN-2903
- SYN-2921
SYN-2869 stands out due to its superior distribution in lung tissues and its potent antifungal activity, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C32H31F5N8O3 |
|---|---|
Molecular Weight |
670.6 g/mol |
IUPAC Name |
4-[4-[4-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]piperazin-1-yl]phenyl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C32H31F5N8O3/c1-22(31(47,18-43-20-38-19-39-43)28-11-4-24(33)16-29(28)34)41-12-14-42(15-13-41)25-5-7-26(8-6-25)44-21-40-45(30(44)46)17-23-2-9-27(10-3-23)48-32(35,36)37/h2-11,16,19-22,47H,12-15,17-18H2,1H3 |
InChI Key |
HEAOYZUDBIUSJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(CC3)C4=CC=C(C=C4)N5C=NN(C5=O)CC6=CC=C(C=C6)OC(F)(F)F |
Synonyms |
2-(2,4-difluorophenyl)-3-(4-(4-(2-(4-trifluoromethoxybenzyl)-2H-1,2,4-triazol-3-one-4-yl)phenyl)piperazin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Syn 2869 Syn-2869 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,5R,6R,9S,10R,12R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B1198528.png)
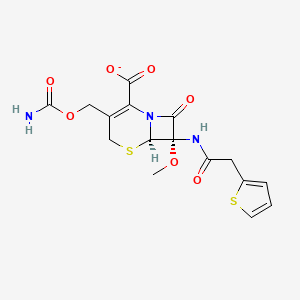
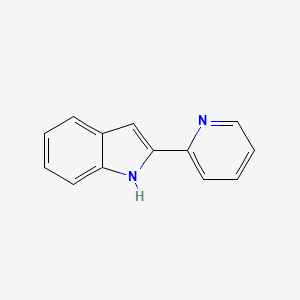
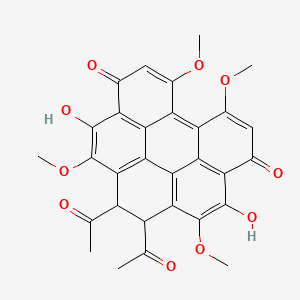
![Benzamide, 4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxy-, hydrate (1:1), rel-](/img/structure/B1198533.png)
![ethyl 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetate](/img/structure/B1198534.png)
![4-[3-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester](/img/structure/B1198536.png)
![2-[(3-Cyano-6-cyclopropyl-4-thiophen-2-yl-2-pyridinyl)thio]acetamide](/img/structure/B1198538.png)
![2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one](/img/structure/B1198541.png)
